molecular formula C19H23NO5 B2897639 N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide CAS No. 1448126-47-3

N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide

Cat. No. B2897639
CAS RN: 1448126-47-3
M. Wt: 345.395
InChI Key: MRSFVPHKGSFFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications, from its use as a synthetic intermediate to its use as a tool for studying biological processes.

Scientific Research Applications

Synthesis and Chemical Transformations

The compound and its derivatives have been involved in innovative chemical synthesis and transformations. For instance, Levai et al. (2002) discussed the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, highlighting a unique transformation that results in previously unknown tetrahydrobenzofuran derivatives through an unprecedented reaction process. The structural elucidation of these new compounds has been achieved through NMR spectroscopy, offering insights into the chemical behavior of furan-derivatives under specific conditions (Levai et al., 2002).

Bioisosteric Replacements and Pharmacological Potential

Exploring the principles of bioisosteric replacement, a series of N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides were synthesized, revealing that certain heterocyclic replacements can lead to enhanced analgesic activity, particularly for derivatives involving 3-pyridine. This approach underscores the value of chemical modifications in discovering compounds with potential pharmacological benefits (И. В. Украинец, Е. В. Моспанова, А. А. Давиденко, 2016).

Insecticidal Applications

Investigations into the insecticidal properties of furan-derivatives have yielded promising results. Paula et al. (2008) synthesized a series of 3-benzylfuran-2-yl N,N,N',N'-tetraethyldiamidophosphate derivatives, demonstrating significant insecticidal activity against various insect species, comparable to commercial insecticides. This research highlights the potential of furan-based compounds in developing new agents for pest control (Paula et al., 2008).

Anticancer Properties

Further studies explore the anticancer properties of naphthofuran-derivatives, where compounds like 2-(4-oxo-1-benzopyran-3-ylmethylene)naphtho[2,1-b]furan-3-one showed significant anticancer activity in vitro. Such findings suggest the potential of these derivatives in designing new therapeutic agents against cancer (Morgane Lardic et al., 2006).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2,3-dimethoxy-N-(oxan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-22-17-7-3-6-16(18(17)23-2)19(21)20(13-15-5-4-10-25-15)14-8-11-24-12-9-14/h3-7,10,14H,8-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSFVPHKGSFFBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N(CC2=CC=CO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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